molecular formula C9H13Cl2N3 B1474150 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride CAS No. 2098087-37-5

2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

Cat. No. B1474150
CAS RN: 2098087-37-5
M. Wt: 234.12 g/mol
InChI Key: FCLSTQKIYGXRFX-UHFFFAOYSA-N
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Description

“2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 2098087-37-5 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string C12=NC(C3CC3)=NC=C1CNC2.Cl . This indicates that the compound contains a pyrrolopyrimidine core with a cyclopropyl group attached, and it is in its dihydrochloride form .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 234.13 . The compound’s InChI key is DVMMETFHTYEDHM-UHFFFAOYSA-N .

Scientific Research Applications

Synthetic Pathways and Catalysis

Pyrimidine derivatives are synthesized through various pathways involving hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, showcasing their adaptability in creating medically relevant structures. The synthesis of pyranopyrimidine scaffolds, for instance, highlights the diversity of synthetic strategies and the importance of catalysts in developing these compounds with potential therapeutic applications (Parmar et al., 2023).

Biological and Medicinal Applications

Pyrimidine derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Their structural diversity allows for extensive pharmacological exploration and development:

  • Anti-inflammatory and Anti-cancer Properties : Research has identified numerous pyrimidine derivatives displaying potent anti-inflammatory effects, attributed to their interaction with various inflammatory mediators. These findings underscore the potential of pyrimidine derivatives as leads for developing new anti-inflammatory agents (Rashid et al., 2021). Additionally, the anticancer activity of pyrimidines has been extensively explored, with many compounds showing promise in various cancer models (Kaur et al., 2014).

  • Optical Sensing and Analytical Applications : Pyrimidine derivatives have been used as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications (Jindal & Kaur, 2021).

Structural Analysis and SAR Studies

The structure-activity relationship (SAR) of pyrimidine derivatives has been a focus of research, providing insights into how substitutions on the pyrimidine nucleus influence biological activity. These studies are crucial for the design of new compounds with enhanced medicinal properties (Natarajan et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not mentioned in the available resources, similar compounds have been studied for their potential as anticancer drugs . This suggests that “2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride” could also be studied in this context.

properties

IUPAC Name

2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-2-6(1)9-11-4-7-3-10-5-8(7)12-9;;/h4,6,10H,1-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLSTQKIYGXRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C3CNCC3=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Reactant of Route 2
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Reactant of Route 3
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Reactant of Route 4
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Reactant of Route 5
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Reactant of Route 6
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

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